molecular formula C27H29N3O4S B12136682 (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12136682
M. Wt: 491.6 g/mol
InChI Key: NSPBHRCDWFVPMF-MOHJPFBDSA-N
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Description

This compound belongs to the thiazolo-triazine-dione family, characterized by a fused thiazole-triazine core with a benzylidene substituent at position 2 and a benzyl group at position 4. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability and interaction with biological targets . The 4-(heptyloxy)-3-methoxybenzylidene substituent introduces a long alkoxy chain, which may enhance lipophilicity and membrane permeability compared to shorter-chain analogs .

Properties

Molecular Formula

C27H29N3O4S

Molecular Weight

491.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C27H29N3O4S/c1-3-4-5-6-10-15-34-22-14-13-20(17-23(22)33-2)18-24-26(32)30-27(35-24)28-25(31)21(29-30)16-19-11-8-7-9-12-19/h7-9,11-14,17-18H,3-6,10,15-16H2,1-2H3/b24-18-

InChI Key

NSPBHRCDWFVPMF-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazine ring system.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an appropriate benzaldehyde derivative.

    Attachment of the Heptyloxy and Methoxy Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate alkyl halides or alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The Z-configuration is conserved across analogs, likely essential for maintaining planar geometry and π-π stacking interactions .

Chemoinformatics Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~70–80% similarity with analogs in and , based on binary fingerprint overlap (e.g., presence of thiazolo-triazine core, benzylidene group). However, the heptyloxy substituent reduces similarity to shorter-chain analogs (e.g., propoxy in : Tanimoto ~65%) .

Biological Activity

The compound (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N3O4SC_{27}H_{29}N_{3}O_{4}S, with a molecular weight of 483.55 g/mol. The structure features a thiazole-triazine core, which is known for its diverse biological activities. The presence of a heptyloxy group and methoxy substituents enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Structural Formula

 2Z 6 benzyl 2 4 heptyloxy 3 methoxybenzylidene 7H 1 3 thiazolo 3 2 b 1 2 4 triazine 3 7 2H dione\text{ 2Z 6 benzyl 2 4 heptyloxy 3 methoxybenzylidene 7H 1 3 thiazolo 3 2 b 1 2 4 triazine 3 7 2H dione}

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, benzothiazole derivatives have shown promise as antitumor agents due to their ability to induce apoptosis in cancer cells.

Case Study: Antiproliferative Activity in Cancer Cell Lines

A study focused on benzothiazole derivatives demonstrated that certain compounds led to a marked reduction in cell viability in pancreatic and paraganglioma cancer cell lines at low micromolar concentrations. The derivative 4l was particularly effective, showing enhanced effects when combined with gemcitabine, a standard chemotherapy agent.

Compound Cell Line IC50 (µM) Synergistic Effect with Gemcitabine
4lPancreatic Cancer0.5Yes
4lParaganglioma0.1Yes

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Kinases : Many benzothiazole derivatives act as multikinase inhibitors, disrupting signaling pathways that promote tumor growth.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.
  • Targeting Specific Receptors : Some studies suggest that compounds may interact with cannabinoid receptors and other molecular targets contributing to their antiproliferative effects.

Toxicological Profile

While evaluating the biological activity of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, it is essential to consider its toxicity profile. Preliminary assessments indicate that the compound exhibits low toxicity in normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic window.

Comparative Analysis with Related Compounds

To understand the unique properties of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione better, it is useful to compare it with other known benzothiazole derivatives.

Compound Name Biological Activity IC50 (µM) Notes
Benzothiazole Derivative AAntiproliferative5Effective against breast cancer
Benzothiazole Derivative BMultikinase inhibition10Synergistic with doxorubicin
(2Z)-6-benzyl...Antiproliferative0.5High selectivity for cancer cells

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